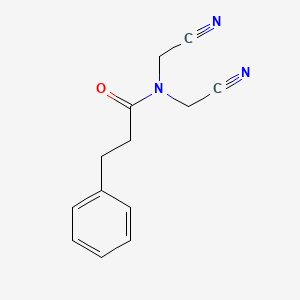

![molecular formula C19H22N6S B5509641 5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including reactions that form spiro compounds, which are cyclic structures connected through a single atom. Spiro compounds derived from imidazoline and thiadiazole frameworks, for example, have been synthesized and analyzed for their potential biological activities, demonstrating complex synthetic pathways and the significance of structural design in achieving desired chemical properties and biological activities (Whelan et al., 1995).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and NMR spectroscopy, provide insights into the conformational preferences of the molecules. Studies on similar compounds reveal how the conformation affects their biological activity, showing the importance of specific structural features for interacting with biological targets (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds in this class can be influenced by their structural components, such as the imidazoline or thiadiazole rings. The synthesis pathways often involve cyclization reactions and modifications to functional groups to enhance the compound's biological efficacy or to study its interaction with biological targets (Poomathi et al., 2015).

Applications De Recherche Scientifique

Structural and Conformational Analysis

A foundational aspect of research on compounds related to 5-Methyl-1'-(5-Phenyl-1,3,4-Thiadiazol-2-Yl)-1,5,6,7-Tetrahydrospiro[Imidazo[4,5-C]Pyridine-4,4'-Piperidine] involves the synthesis and structural analysis of similar complex structures. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines and their structural analysis using 1H and 13C NMR spectroscopy and X-ray diffraction reveals the conformational preferences of these compounds. Such studies underpin the pharmacological potential of these compounds as they explore the structural basis for their interaction with biological targets (Whelan et al., 1995).

Potential as Serotonin Receptor Antagonists

Related research has identified compounds with potential as serotonin receptor antagonists, showcasing the therapeutic applications of these complex structures in neurological and gastrointestinal disorders. The ability of certain compounds to displace binding at serotonin receptors in brain membranes and their potency in the von Bezold-Jarisch reflex suggests significant bioactivity that could lead to new therapeutic agents (Whelan et al., 1995).

Antimycobacterial Activity

Research into the antimycobacterial activity of spiro-piperidin-4-ones presents another dimension of scientific application for compounds like 5-Methyl-1'-(5-Phenyl-1,3,4-Thiadiazol-2-Yl)-1,5,6,7-Tetrahydrospiro[Imidazo[4,5-C]Pyridine-4,4'-Piperidine]. The synthesis and evaluation of these compounds against various strains of Mycobacterium tuberculosis highlight their potential in addressing drug-resistant bacterial infections. Such studies are critical in the ongoing battle against tuberculosis and other mycobacterial diseases (Kumar et al., 2008).

Synthesis of Novel Derivatives

The exploration of novel synthetic pathways to create derivatives of complex molecules is a cornerstone of chemical research. For instance, the facile access to novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reaction showcases the innovative approaches to expanding the chemical space of therapeutically relevant compounds (Poomathi et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-5-phenyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6S/c1-24-10-7-15-16(21-13-20-15)19(24)8-11-25(12-9-19)18-23-22-17(26-18)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLXZFSPYWNKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C13CCN(CC3)C4=NN=C(S4)C5=CC=CC=C5)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)